

Chemical structure and synthesis of Periplocymarin

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Compound of Interest

Compound Name: *Periplocymarin*

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An In-Depth Technical Guide to **Periplocymarin**: Chemical Structure, Synthesis, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocymarin is a potent cardiac glycoside isolated from the root bark of *Periploca sepium*, a plant used in traditional Chinese medicine for conditions like rheumatoid arthritis.[1][2]

Structurally, it is characterized by a steroid core linked to a sugar moiety, a defining feature of cardiac glycosides.[1] **Periplocymarin** is technically a secondary glycoside, derived from the primary glycoside periplocin by the removal of a glucose molecule.[1][3]

Recent research has illuminated its significant pharmacological potential beyond its traditional uses, particularly in oncology and cardiology. It has demonstrated robust anti-cancer activity across various cell lines by inducing apoptosis and cell cycle arrest.[1][4] Furthermore, its cardiotonic effects, mediated by the modulation of ion channels, underscore its potential therapeutic applications.[5] This guide provides a comprehensive overview of **Periplocymarin**'s chemical properties, isolation, biological mechanisms, and the experimental protocols used for its evaluation.

Chemical Structure and Properties

Periplocymarin is composed of the aglycone periplogenin, which is attached to a D-cymarose (also referred to as D-canadinose) sugar molecule.^{[1][6]} Its chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₆ O ₈	^{[7][8]}
Molecular Weight	534.7 g/mol	^{[7][9]}
IUPAC Name	3- [(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3- [(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one	^[7]
CAS Registry Number	32476-67-8	^[8]

Below is a diagram representing the 2D chemical structure of **Periplocymarin**.

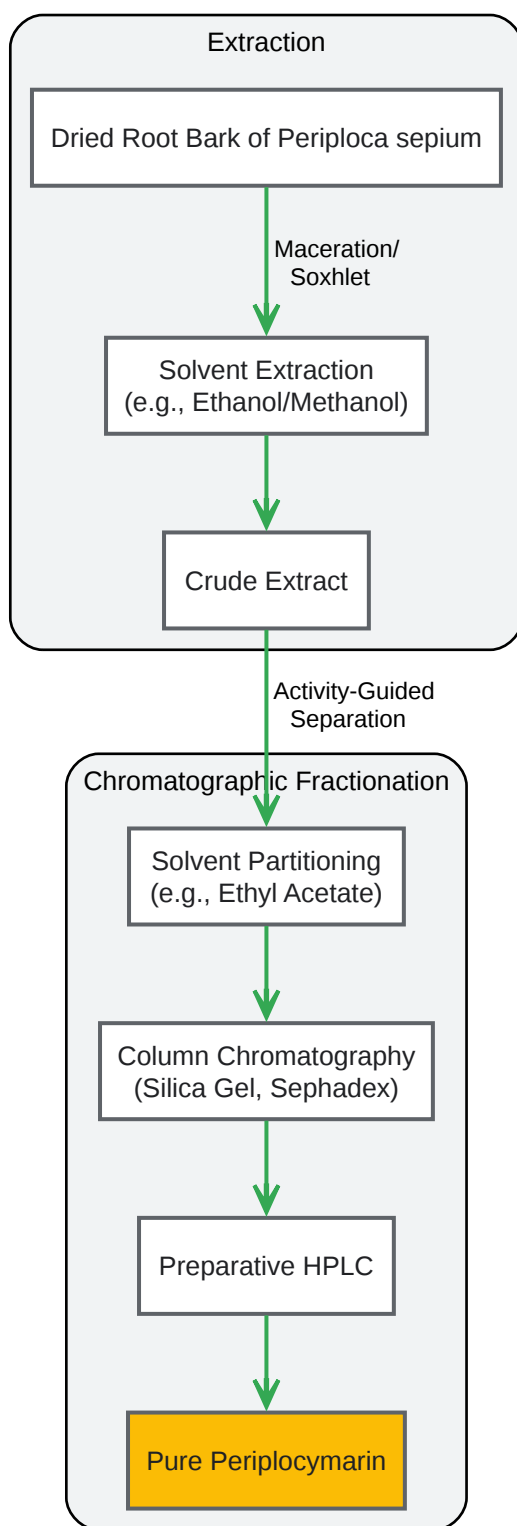
Figure 1: 2D Chemical Structure of **Periplocymarin**.

Synthesis and Isolation

Periplocymarin is a natural product, and as such, it is primarily obtained through extraction and purification from plant sources rather than by total chemical synthesis. The most common source is the root bark of *Periploca sepium*.^{[4][9]}

Isolation from Natural Sources

The general method for obtaining **Periplocymarin** involves bioactivity-guided fractionation.^[4] This process begins with the extraction of the dried plant material using solvents of varying polarities, followed by a series of chromatographic steps to isolate the active compounds.



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Figure 2: General workflow for the isolation of **Periplocyamarin**.

Semi-Synthesis from Periplocin

Periplocymarin is a secondary glycoside of periplocin. Periplocin contains an additional glucose unit attached to the cymarose sugar. Therefore, **Periplocymarin** can be produced by the selective hydrolysis (either acidic or enzymatic) of the terminal glucose molecule from periplocin.[\[1\]](#)[\[3\]](#)

Biological Activity and Pharmacokinetics

Periplocymarin exhibits significant biological activity, primarily as an anti-cancer agent and a cardiotonic compound.

Pharmacokinetic Profile

Studies have shown that **Periplocymarin** possesses favorable pharmacokinetic properties that make it a promising candidate for drug development. It is highly permeable and does not appear to be a substrate for P-glycoprotein (P-gp) efflux, nor does it significantly inhibit major cytochrome P450 enzymes.[\[9\]](#)[\[10\]](#)

Parameter	Value	Cell/System	Source
Apparent Permeability (P _{app})	$> 10 \times 10^{-6}$ cm/s	MDCK-II Cells	[10]
Effective Permeability (P _{eff})	$> 5.09 \times 10^{-5}$ cm/s	Rat Intestine	[10]
Net Efflux Ratio (NER)	0.8	MDCK-II-MDR1 Cells	[10]
CYP450 Inhibition (50 μ M)	No inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4	Human Liver Microsomes	[9] [10]

Anticancer Activity

Periplocymarin demonstrates potent anti-proliferative effects in a range of cancer cell lines.[\[4\]](#) Its primary mechanisms involve the induction of G0/G1 phase cell cycle arrest and the activation of the intrinsic apoptosis pathway.[\[1\]](#)[\[4\]](#)

Cell Line	Cancer Type	Noted Effect	Source
HCT 116 & RKO	Colorectal Cancer	Induces G0/G1 arrest & apoptosis via PI3K/AKT pathway impairment	[4][11]
PC3	Prostate Adenocarcinoma	Promotes apoptosis	[4]
Various	U937, HCT-8, Bel-7402, BGC823, A549, A2780	Inhibits proliferation (IC ₅₀ : 0.02–0.29 mM)	[4]

Cardiotonic Effects

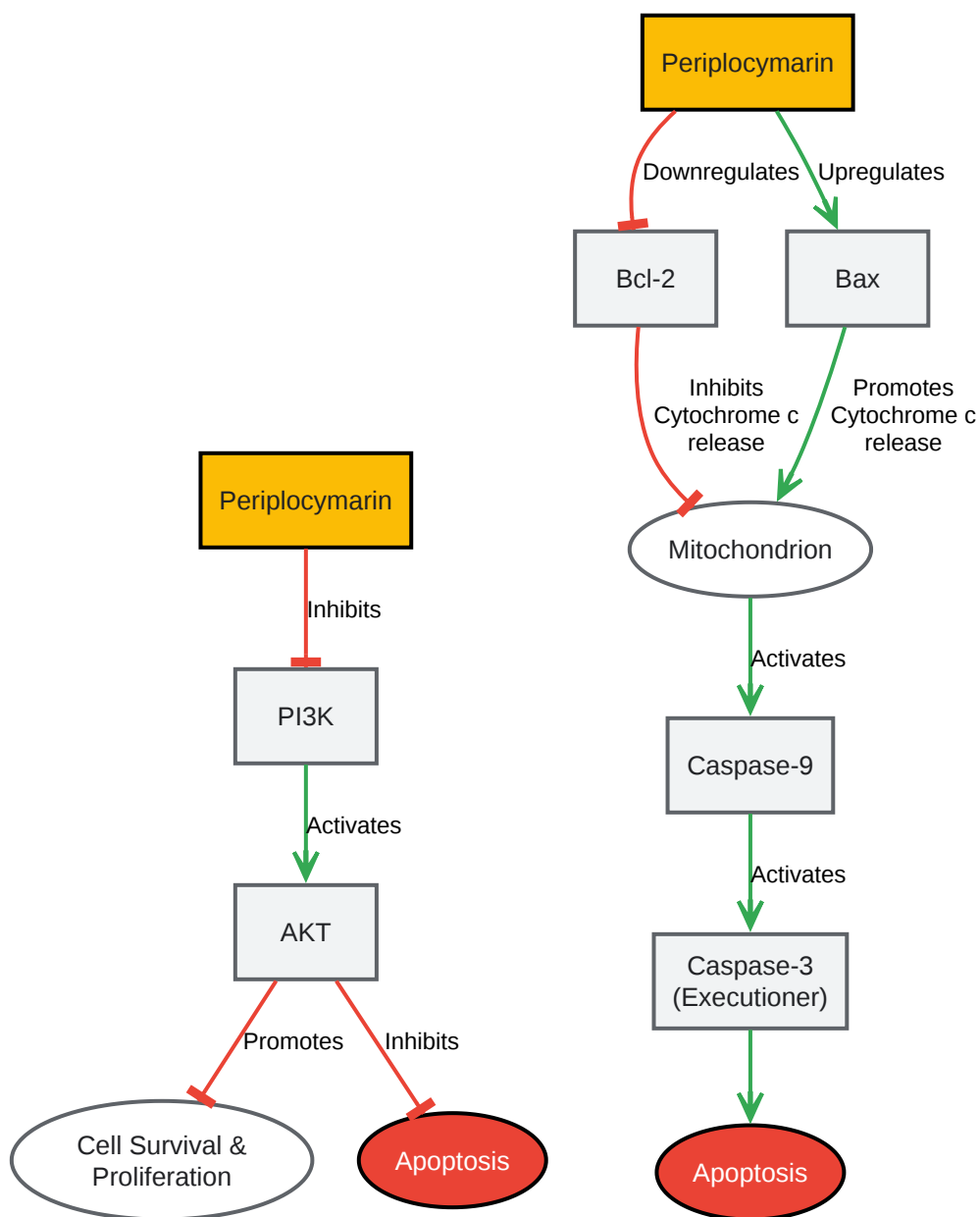
As a cardiac glycoside, **Periplocymarin** enhances myocardial contractility. It is believed to target the Na⁺-K⁺-ATPase pump in cardiomyocytes. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger, ultimately resulting in a stronger cardiac contraction.[12]

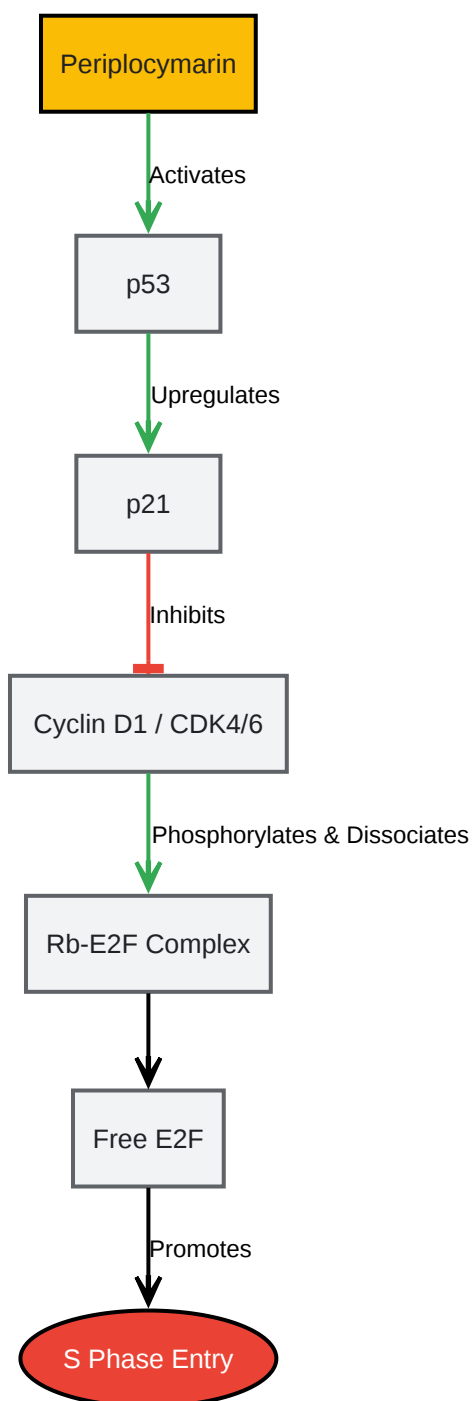
Key Signaling Pathways

Periplocymarin exerts its biological effects by modulating several critical intracellular signaling pathways.

PI3K/AKT Pathway in Cancer

In colorectal cancer cells, **Periplocymarin** has been shown to impair the PI3K/AKT signaling pathway, a central regulator of cell survival, proliferation, and growth. By inhibiting this pathway, **Periplocymarin** suppresses survival signals, making cancer cells more susceptible to apoptosis.[4]





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